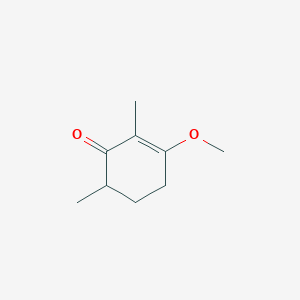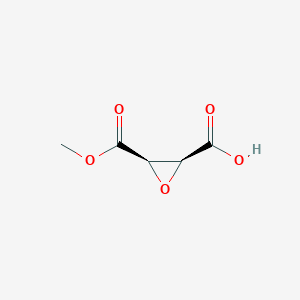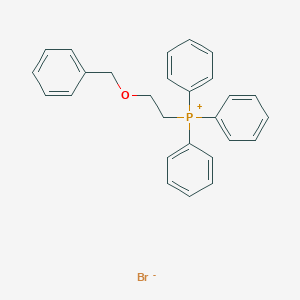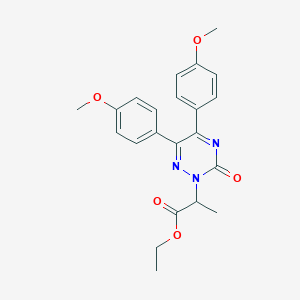
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate, also known as ethyl 5,6-bis(4-methoxyphenyl)-3-acetyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine-2-ylacetate, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting specific enzymes or proteins involved in cellular processes.
Biochemical And Physiological Effects
Studies have shown that Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Moreover, it has been shown to have antiviral activity against the hepatitis C virus.
Advantages And Limitations For Lab Experiments
One of the advantages of using Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate in lab experiments is its relatively simple synthesis method. It also exhibits potent biological activities, making it a promising candidate for further research. However, one of the limitations is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the research of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to explore its potential use as a ligand in coordination chemistry for the synthesis of novel metal complexes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its biological activities for potential therapeutic applications.
Synthesis Methods
The synthesis of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate involves the reaction of 5,6-bis(4-methoxyphenyl)-3-acetyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine-2-ylacetohydrazide with Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate chloroacetate in the presence of triEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetateamine and acetonitrile. The reaction is carried out at room temperature and the product is obtained in good yield after purification.
Scientific Research Applications
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a ligand in coordination chemistry.
properties
CAS RN |
108734-80-1 |
|---|---|
Product Name |
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate |
Molecular Formula |
C22H23N3O5 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C22H23N3O5/c1-5-30-21(26)14(2)25-22(27)23-19(15-6-10-17(28-3)11-7-15)20(24-25)16-8-12-18(29-4)13-9-16/h6-14H,5H2,1-4H3 |
InChI Key |
IDHLTDILBLXCDR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
synonyms |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-methy l-3-oxo-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





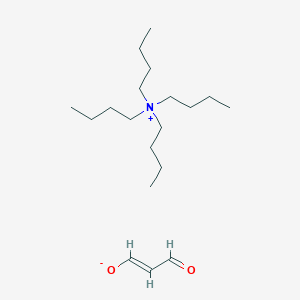

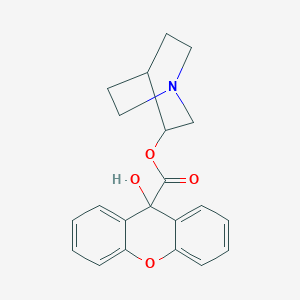
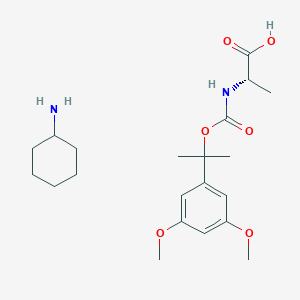
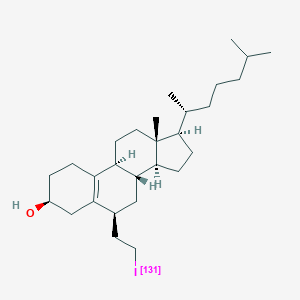
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
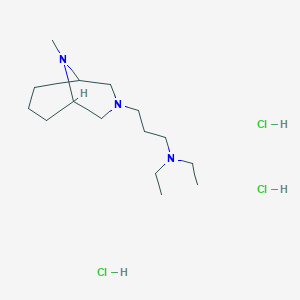
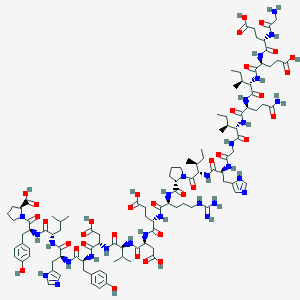
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
